3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
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Overview
Description
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide: is a chemical compound that features a piperidine ring substituted with a difluoromethyl group, a ketone, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a piperidine derivative, using difluoromethylating agents like ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent, such as dichloromethane, under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound’s fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development, especially in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Industry: In the agrochemical industry, 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is explored for its potential as a fungicide or herbicide, leveraging its stability and bioactivity .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The compound may inhibit enzyme activity by occupying the active site or modulating receptor function through allosteric interactions .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-2-oxopiperidine-3-carboxamide
- 3-(Methyl)-2-oxopiperidine-3-carboxamide
- 3-(Chloromethyl)-2-oxopiperidine-3-carboxamide
Comparison: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl analog, the difluoromethyl group offers a different balance of lipophilicity and hydrogen-bonding potential, which can influence the compound’s pharmacokinetics and bioactivity . The methyl and chloromethyl analogs lack the enhanced stability and bioactivity conferred by the fluorine atoms .
Biological Activity
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound has been studied for its antifungal properties, as well as its interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
This compound features a piperidine ring substituted with a difluoromethyl group and a carboxamide functional group. These structural components contribute to its unique chemical behavior and biological activity.
Biological Activity Overview
The primary biological activities of this compound include:
- Antifungal Activity : The compound has demonstrated significant antifungal properties, particularly against Botrytis cinerea, a common pathogen in agriculture. Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi.
- Potential Antitubercular Activity : Although not extensively studied for this purpose, related compounds have shown promise against Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .
The antifungal mechanism primarily involves the inhibition of SDH, which disrupts the electron transport chain in fungal cells. This inhibition leads to reduced energy production and ultimately cell death. Molecular docking studies have indicated that the compound binds effectively at the ubiquinone-binding site of SDH, further supporting its potential as an antifungal agent.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound. Below are key findings:
Table 1: Summary of Biological Activities
Activity | Target | Mechanism | Reference |
---|---|---|---|
Antifungal | Botrytis cinerea | Inhibition of succinate dehydrogenase (SDH) | |
Antitubercular | Mycobacterium tuberculosis | Potential inhibition of MmpL3 (not directly studied) |
Case Study: Antifungal Efficacy
In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of mycelial growth in Botrytis cinerea. Field trials further confirmed the effectiveness of these compounds in controlling gray mold disease in crops, demonstrating their practical agricultural applications.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the piperidine ring and carboxamide group could enhance antifungal potency. For instance, substituents that increase lipophilicity were found to improve binding affinity to SDH, suggesting pathways for optimizing drug design based on this scaffold .
Properties
IUPAC Name |
3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSVZPNDIXPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560980 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126309-11-3 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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